
3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound has a complex structure characterized by the presence of a quinazolinone core linked to an oxadiazole moiety. Its molecular formula is C19H22N4OS with a molecular weight of 392.5 g/mol .
Anticancer Properties
Research indicates that derivatives of quinazolinones, including the target compound, exhibit significant anticancer activities. In vitro studies have demonstrated that quinazolinone derivatives can inhibit the growth of various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A3 | PC3 | 10 |
A2 | MCF-7 | 10 |
A6 | HT-29 | 12 |
These findings suggest that the compound may possess cytotoxic effects against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .
The mechanisms underlying the anticancer activity of quinazolinone derivatives often involve the inhibition of specific proteins associated with cancer progression. For instance, some studies have shown that such compounds can inhibit breast cancer resistance protein (BCRP), which is crucial for drug resistance in cancer therapy .
Furthermore, oxadiazole-containing compounds have been identified as proteasome inhibitors, which play a significant role in regulating cellular apoptosis and proliferation pathways. The compound's structural features may contribute to its ability to interact with these biological targets effectively .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural components. The oxadiazole ring enhances lipophilicity and biological activity, while the quinazolinone core is essential for anticancer properties. Variations in substituents on these rings can significantly alter the compound's potency and selectivity against different cancer cell types .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Quinazolinamine Derivatives : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory activities against BCRP. The results indicated promising anticancer potential similar to that observed with our target compound .
- Oxadiazole-Isopropylamides : Research identified oxadiazole-isopropylamide derivatives as potent non-covalent proteasome inhibitors with an IC50 value of 0.60 ± 0.18 µM in vitro, highlighting the importance of oxadiazole structures in enhancing biological activity .
Analyse Chemischer Reaktionen
Synthetic Routes and Key Precursors
The compound is synthesized via multistep protocols, often involving:
-
Quinazolinone core formation : Cyclization of anthranilic acid derivatives with isothiocyanates or urea analogs under acidic conditions .
-
Oxadiazole-thioether linkage : Reaction of 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole with thiol-functionalized quinazolin-4(3H)-one intermediates in polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) .
Example Reaction Pathway
Step | Reaction | Conditions | Yield | Source |
---|---|---|---|---|
1 | Cyclization of anthranilic acid derivative | H₂SO₄, reflux, 4h | 78% | |
2 | Thioether coupling | DMF, K₂CO₃, 80°C, 12h | 65% |
Catalytic Functionalization
The thioether and oxadiazole moieties enable further functionalization:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on alkyne-modified derivatives to introduce triazole rings (e.g., using Cu@Py-Oxa@SPION nanoparticles) .
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling for aryl substitutions on halogenated quinazolinone derivatives .
Optimized Catalytic Conditions
Reaction Type | Catalyst | Solvent | Temp. | Yield | Source |
---|---|---|---|---|---|
CuAAC | Cu@Py-Oxa@SPION | EtOH | Reflux | 86% | |
Suzuki Coupling | Pd(PPh₃)₄/K₃PO₄ | Dioxane | 80°C | 72% |
Oxidative and Nucleophilic Reactivity
-
Thioether Oxidation : Treatment with meta-chloroperbenzoic acid (m-CPBA) converts the thioether to a sulfone, enhancing electrophilicity .
-
Oxadiazole Ring Stability : Resists hydrolysis under acidic/basic conditions but undergoes ring-opening with strong nucleophiles (e.g., hydrazine) .
Biological Activity-Directed Modifications
-
VEGFR-2 Inhibition : Introducing urea/thiourea groups at the quinazolinone N-3 position enhances kinase inhibition (docking studies confirm interactions with Cys919/Glu885 residues) .
-
Antimicrobial Activity : Halogenation (e.g., Cl, F) at the p-tolyl group improves efficacy against Gram-positive bacteria (MIC: 6.25–25 µg/mL) .
Stability and Degradation
Eigenschaften
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)28-12-18-23-19(24-27-18)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGZZKGRMBBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.